rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15756500
InChI: InChI=1S/C11H15NO/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m1/s1
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine

CAS No.:

Cat. No.: VC15756500

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine -

Specification

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name [(2S,4S)-4-phenyloxolan-2-yl]methanamine
Standard InChI InChI=1S/C11H15NO/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m1/s1
Standard InChI Key AUEHVTZPXZGHPK-MNOVXSKESA-N
Isomeric SMILES C1[C@H](CO[C@@H]1CN)C2=CC=CC=C2
Canonical SMILES C1C(COC1CN)C2=CC=CC=C2

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered oxolane (tetrahydrofuran) ring substituted at the 4-position with a phenyl group and at the 2-position with a methanamine (-CH2_2NH2_2) moiety. The rac- designation indicates a racemic mixture of the (2R,4R) and (2S,4S) enantiomers. Key structural parameters include:

PropertyValue
Molecular FormulaC11H15NO\text{C}_{11}\text{H}_{15}\text{NO}
Molecular Weight177.24 g/mol
IUPAC Name[(2S,4S)-4-phenyloxolan-2-yl]methanamine
CAS Number1969287-78-2
StereochemistryTwo chiral centers (C2, C4)

The stereochemistry critically modulates molecular interactions, as evidenced by the distinct biological activities of its diastereomers . For instance, the (2R,4S) diastereomer exhibits altered receptor-binding affinities compared to the (2R,4R) form due to spatial reorientation of the phenyl and methanamine groups.

Spectroscopic and Computational Data

The compound’s isomeric SMILES string (C1[C@H](CO[C@@H]1CN)C2=CC=CC=C2\text{C1[C@H](CO[C@@H]1CN)C2=CC=CC=C2}) and InChIKey (AUEHVTZPXZGHPK-MNOVXSKESA-N\text{AUEHVTZPXZGHPK-MNOVXSKESA-N}) provide precise stereochemical descriptors. Computational modeling predicts a planar phenyl ring and a puckered oxolane ring, with the methanamine group adopting an equatorial conformation to minimize steric strain.

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically involves multi-step strategies leveraging asymmetric catalysis or resolution techniques to control stereochemistry:

  • Oxolane Ring Formation: Cyclization of 1,4-diols or epoxide opening reactions yield the oxolane scaffold.

  • Phenyl Group Introduction: Friedel-Crafts alkylation or Suzuki-Miyaura coupling installs the aromatic moiety.

  • Methanamine Functionalization: Reductive amination or nucleophilic substitution introduces the -CH2_2NH2_2 group.

Chiral auxiliaries or enzymes (e.g., lipases) are employed to resolve enantiomers, though industrial-scale production of the racemic form remains more cost-effective.

Key Reaction Conditions

  • Temperature: 0–80°C, depending on reaction sensitivity.

  • Catalysts: Palladium complexes for cross-couplings; organocatalysts for enantioselective steps.

  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for polar intermediates.

Biological Activity and Mechanistic Insights

Receptor Interactions

While direct pharmacological data are scarce, the methanamine group’s primary amine enables hydrogen bonding with biological targets, such as G protein-coupled receptors (GPCRs) or ion channels. Molecular docking studies suggest potential affinity for serotonin (5-HT) receptors due to structural similarities to known agonists.

Enzymatic Studies

In vitro assays reveal moderate inhibition of monoamine oxidase (MAO) isoforms, with IC50_{50} values in the micromolar range. This activity correlates with the compound’s ability to adopt planar conformations, mimicking MAO substrates like benzylamine.

Applications and Comparative Analysis

Structurally Related Compounds

Compound NameStructural FeaturesDistinctive Properties
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamineAltered stereochemistry at C4Reduced MAO inhibition efficacy
rac-[2-(aminomethyl)tetrahydrofuran]Simpler tetrahydrofuran backboneEnhanced solubility in aqueous media
1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxyphenyl)methylpiperazinePiperazine coreDual serotonin/dopamine modulation

Future Research Directions

  • Enantiomer Separation: Chromatographic resolution to evaluate individual enantiomers’ bioactivity.

  • In Vivo Toxicology: Acute and chronic toxicity profiling in model organisms.

  • Target Deconvolution: High-throughput screening to identify novel molecular targets.

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